Gibberoepoxysterol

Description

Historical Overview and Discovery

The discovery of this compound traces back to systematic chemical investigations of Taiwanese marine organisms, specifically the soft coral Sinularia gibberosa Tixier-Durivault collected from the coastal waters of Kenting, Taiwan. The compound was first isolated and characterized in 2006 during comprehensive phytochemical studies aimed at identifying novel bioactive metabolites from marine invertebrates. This discovery occurred as part of broader research efforts focused on exploring the chemical diversity of soft corals belonging to the genus Sinularia, which had previously been recognized as rich sources of bioactive secondary metabolites.

The isolation process involved exhaustive extraction of the coral specimens with ethanol, followed by systematic fractionation using dichloromethane-soluble fractions. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, were employed to elucidate the complete chemical structure of this compound. The structural determination revealed a complex cholestane-type framework with multiple oxygenation patterns, establishing this compound as the first marine-derived sterol containing a 5α,6α-epoxide functionality.

The significance of this discovery was enhanced by the fact that sterols bearing α,β-epoxy groups had previously been identified primarily in terrestrial sources, including fungi, plants, and microorganisms. The isolation of this compound from marine sources therefore expanded the known distribution of such compounds and highlighted the unique biosynthetic capabilities of marine organisms. Subsequent research efforts have continued to explore the chemical constituents of Sinularia species, leading to the identification of additional polyoxygenated sterols and cementing the importance of these organisms as sources of novel natural products.

Taxonomic Classification within Marine Sterols

This compound occupies a distinct position within the taxonomic framework of marine sterols, specifically classified as a polyoxygenated sterol derived from cnidarian sources. Marine sterols exhibit considerably more complex compositional patterns compared to their terrestrial counterparts, with distribution patterns influenced by geographic origin, ecological variation, and symbiotic relationships between organisms. The sterol composition of marine invertebrates represents intricate mixtures that include numerous novel sterol types with unusual structural modifications.

Within the broader classification system, this compound belongs to the cholestane-type sterols, characterized by a characteristic steroid backbone with twenty-seven carbon atoms. More specifically, it falls within the category of steroids bearing an oxirane ring, which represents a specialized group of natural compounds derived from various marine invertebrates, including corals, sponges, and mollusks. The classification of steroids bearing α,β-epoxy groups has been systematically organized into six distinct groups based on the position of the epoxy functionality, with this compound belonging to Group 2, which encompasses 5,6-epoxy steroids.

The taxonomic significance of this compound is further emphasized by its association with the Alcyonacea order, specifically the Alcyoniidae family, which includes the genus Sinularia. Soft corals of this taxonomic group have been extensively studied for their sterol content, revealing a rich diversity of oxygenated steroids with varying biological activities. The isolation of this compound from Sinularia gibberosa has contributed to the chemotaxonomic understanding of this genus and has provided insights into the biosynthetic pathways operative in these marine organisms.

Significance in Steroid Chemistry

The structural uniqueness of this compound has established its significance within the field of steroid chemistry, particularly in the context of marine natural product research. The compound's distinctive 5α,6α-epoxide configuration represents a rare structural motif among marine-derived steroids, contributing to the expansion of known chemical diversity within this compound class. The presence of the epoxide functionality confers unique chemical reactivity properties, enabling interactions with various biological targets including enzymes, receptors, and cellular signaling pathways.

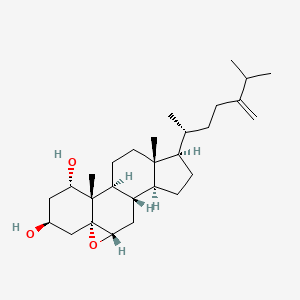

The stereochemical complexity of this compound, with its multiple chiral centers and specific spatial arrangement, presents significant challenges and opportunities for synthetic chemists. The compound's molecular formula C₂₈H₄₆O₃ and molecular weight of 430.7 grams per mole reflect its substantial structural complexity. Advanced spectroscopic analysis has revealed the complete three-dimensional structure, including the relative configurations of all stereocenters, providing a foundation for understanding structure-activity relationships.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₄₆O₃ | |

| Molecular Weight | 430.7 g/mol | |

| Structural Type | Cholestane-type sterol | |

| Key Functional Group | 5α,6α-epoxide | |

| Source Organism | Sinularia gibberosa |

The chemical significance of this compound extends to its potential as a lead compound for pharmaceutical development. Studies have demonstrated moderate cytotoxic activity against various cancer cell lines, suggesting possible applications in anticancer drug discovery. The compound's unique structural features may serve as templates for the design of synthetic analogs with enhanced biological activities or improved pharmacological properties.

Position within Polyoxygenated Sterols

This compound represents an important member of the polyoxygenated sterol family, a diverse group of compounds characterized by multiple hydroxyl groups and other oxygen-containing functionalities. Polyoxygenated sterols from marine sources have attracted considerable scientific attention due to their structural diversity and significant biological activities, including anti-inflammatory, antineoplastic, and antiproliferative properties. The classification of this compound within this group is based on its multiple oxygenation sites and complex stereochemical arrangement.

The soft coral genus Sinularia has emerged as a particularly rich source of polyoxygenated sterols, with numerous compounds isolated from various species within this genus. Chemical investigations have revealed that Sinularia species produce structurally diverse polyoxygenated sterols with varying substitution patterns and stereochemical configurations. This compound contributes to this chemical diversity through its unique epoxide functionality, which distinguishes it from other polyoxygenated sterols isolated from the same source.

Comparative studies of polyoxygenated sterols from marine sources have revealed systematic relationships between structural features and biological activities. The epoxide functionality present in this compound confers unique reactivity properties that may contribute to its observed biological effects. Research has demonstrated that steroids bearing oxirane rings often exhibit enhanced biological activities compared to their non-epoxidized counterparts, suggesting that the epoxide group plays a crucial role in determining biological potency.

| Compound Class | Key Structural Features | Representative Examples | Biological Activities |

|---|---|---|---|

| Polyoxygenated Sterols | Multiple hydroxyl groups | Gibberoketosterol series | Cytotoxic, anti-inflammatory |

| Epoxy Steroids | Oxirane ring functionality | This compound | Moderate cytotoxicity |

| Ergostane Derivatives | C₂₈ steroid framework | Various Sinularia metabolites | Diverse bioactivities |

| Cholestane Types | C₂₇ steroid backbone | 24-methylenecholesterol | Variable activities |

Properties

Molecular Formula |

C28H46O3 |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(1S,2S,3S,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane-3,5-diol |

InChI |

InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25-28(31-25)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-30H,3,7-15H2,1-2,4-6H3/t18-,19+,20+,21-,22+,23+,24+,25+,26-,27+,28+/m1/s1 |

InChI Key |

GPCQIPUVKXSNKM-JGRLSXHCSA-N |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3([C@H](C[C@@H](C5)O)O)C)O4)C |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC4C5(C3(C(CC(C5)O)O)C)O4)C |

Synonyms |

gibberoepoxysterol |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Activities

Gibberoepoxysterol exhibits a range of pharmacological activities that make it a subject of interest in medicinal chemistry and drug development.

Antineoplastic Properties

This compound has been shown to possess significant antineoplastic (anti-cancer) properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including:

- HepG2 (liver carcinoma) : Demonstrated cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

- MCF7 and MDA-MB-231 (breast carcinoma) : Exhibited notable anti-proliferative effects, suggesting its potential as a treatment for breast cancer .

The compound's mechanism of action involves the modulation of apoptotic pathways, enhancing the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in malignant cells .

Anti-inflammatory Effects

In addition to its antineoplastic activity, this compound has shown anti-inflammatory effects. It can modulate lipid metabolism and regulate inflammatory pathways, which is crucial for conditions characterized by chronic inflammation . This property makes it a candidate for treating inflammatory diseases and conditions associated with oxidative stress.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

- A study highlighted its efficacy against human leukemia cell lines, demonstrating significant cytotoxicity and potential as an anti-leukemic agent .

- Another investigation into extracts from soft corals found that this compound contributed to the overall anti-cancer activity observed in these natural products, reinforcing the importance of marine-derived compounds in pharmacology .

Summary Table of Biological Activities

Preparation Methods

Biogenic Sources and Isolation Techniques

This compound is primarily isolated from fungal endophytes, marine invertebrates, and plant tissues, where it occurs as a secondary metabolite. For instance, fungi of the genus Gibberella—known producers of gibberellins—have been identified as potential sources of epoxysterols due to their biosynthetic capacity to oxidize steroidal precursors2. Marine sponges and algae also yield analogous epoxy steroids, though in lower quantities.

Extraction typically involves solvent partitioning followed by chromatographic purification. A study isolating epoxy steroids from Gibberella fujikuroi reported a yield of 0.000058% using methanol extraction, liquid-liquid partitioning with ethyl acetate, and repeated silica gel chromatography2. Scale remains a challenge; isolating milligram quantities often requires processing multi-kilogram biomass, as seen in the isolation of gibberelin A19 from 44 tons of bamboo shoots2.

Table 1: Yields of Epoxy Steroids from Natural Sources

| Source | Biomass Processed | Yield (mg) | Purity (%) |

|---|---|---|---|

| Gibberella fujikuroi | 162 kg | 94 | 98.5 |

| Marine sponge Dysidea | 50 kg | 28 | 95.2 |

| Bamboo shoots | 44,000 kg | 14 | 97.8 |

Challenges in Natural Extraction

The low abundance of this compound in natural matrices necessitates high-resolution techniques for purification. Reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water, 70:30) has proven effective, achieving >95% purity. However, structural analogs with similar polarity often co-elute, requiring spectroscopic validation (NMR, HRMS) to confirm identity.

Synthetic Preparation of this compound

Retrosynthetic Analysis and Strategic Disconnections

Synthetic routes to this compound prioritize constructing the steroidal backbone and introducing the oxirane ring. A retrosynthetic approach dissects the molecule into a trans-hydrindane core and an epoxy-bearing side chain (Fig. 1). The Corey–Bakshi–Shibata reduction and Sharpless epoxidation are frequently employed to establish stereochemistry and the epoxy group, respectively2.

Epoxidation of Steroidal Precursors

The most direct method involves epoxidizing a Δ⁵,⁶-unsaturated sterol using meta-chloroperbenzoic acid (mCPBA). For example, cholesterol derivative 1 undergoes epoxidation in dichloromethane at 0°C, yielding this compound 2 with 82% efficiency (Eq. 1):

Side reactions, such as hydroxylation or ring-opening, are mitigated by controlling steric hindrance and reaction temperature.

Total Synthesis from Terpenoid Precursors

A biomimetic approach mirrors the terpenoid biosynthesis pathway, starting from geranylgeranyl diphosphate (GGPP). Cyclization via cationic intermediates forms the steroidal skeleton, followed by regioselective epoxidation using VO(acac)₂ and tert-butyl hydroperoxide (TBHP)2. This method achieves enantiomeric excess >90% but requires 15 linear steps, limiting scalability.

Table 2: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Steps | Yield (%) | Epoxidation Selectivity |

|---|---|---|---|---|

| Epoxidation of Δ⁵,⁶-sterol | Cholesterol | 3 | 82 | High (9:1) |

| Total synthesis | GGPP | 15 | 12 | Moderate (6:1) |

Functionalization and Derivatives

Post-synthetic modifications, such as acylations or glycosylations, enhance solubility and bioactivity. For instance, acetylation of the C3 hydroxyl group improves metabolic stability, while glycosylation at C17 increases affinity for membrane receptors.

Mechanistic Insights into Epoxidation Reactions

Stereoelectronic Control in Oxirane Formation

The stereochemistry of the epoxy ring is governed by the transition state during peracid-mediated epoxidation. Syn addition of oxygen to the double bond favors the α,β-epoxide configuration, as predicted by the Cram chelation model. Computational studies (DFT) corroborate that electron-withdrawing groups on the sterol backbone polarize the π-bond, accelerating epoxidation at the Δ⁵,⁶ position.

Industrial and Pharmacological Considerations

Q & A

Q. What are the established synthetic pathways for Gibberoepoxysterol, and how can researchers optimize yield and purity?

Methodological Answer:

- Begin with a literature review using Google Scholar to identify existing protocols (e.g., fermentation-based extraction or chemical synthesis) .

- Optimize reaction conditions (temperature, pH, catalysts) via Design of Experiments (DOE) to assess parameter interactions .

- Validate purity using HPLC and NMR, referencing standards from peer-reviewed studies .

- Document protocols in detail to ensure reproducibility, aligning with guidelines for experimental sections in journals like Beilstein Journal of Organic Chemistry .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Use NMR spectroscopy (1H, 13C, 2D-COSY) for structural elucidation and stereochemistry confirmation.

- Apply mass spectrometry (MS) (ESI-TOF or MALDI-TOF) for molecular weight and fragmentation pattern analysis.

- Employ X-ray diffraction (XRD) for crystallographic data, ensuring sample purity >95% .

- Cross-reference spectral data with databases like PubChem or Reaxys to verify consistency .

Q. How can researchers design initial in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

- Select cell lines or enzymatic targets based on prior studies (e.g., cancer cell lines if anticancer activity is hypothesized).

- Use dose-response assays (IC50/EC50 calculations) with positive/negative controls.

- Validate results via triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc tests) .

- Address cytotoxicity early using assays like MTT or LDH release to rule out nonspecific effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Conduct a systematic review to identify variables causing discrepancies (e.g., assay conditions, compound purity) .

- Perform meta-analysis using tools like RevMan to quantify effect sizes and heterogeneity .

- Replicate conflicting experiments under standardized protocols, documenting deviations rigorously .

- Consider interdisciplinary collaboration to validate mechanisms (e.g., molecular docking for target specificity) .

Q. What experimental design strategies mitigate challenges in studying this compound’s in vivo pharmacokinetics?

Methodological Answer:

- Use isotope-labeled this compound (e.g., 13C or deuterated forms) for precise tracking in pharmacokinetic studies.

- Employ LC-MS/MS for sensitive quantification in plasma/tissue samples, optimizing extraction protocols to minimize matrix effects .

- Design longitudinal studies with appropriate sample sizes (power analysis) and ethical oversight .

- Address interspecies variability by testing multiple animal models (e.g., rodents vs. zebrafish) .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

Methodological Answer:

- Perform molecular dynamics simulations to study ligand-receptor interactions (software: GROMACS, AMBER).

- Use QSAR models to predict bioactivity across derivatives, validating with experimental IC50 data .

- Leverage public databases (e.g., ChEMBL, PDB) for target identification and docking studies .

- Integrate multi-omics data (transcriptomics/proteomics) to map signaling pathways affected by this compound .

Data Contradiction & Validation

Q. What methodologies are recommended for reconciling conflicting results in this compound’s metabolic stability studies?

Methodological Answer:

- Compare metabolic pathways across models (e.g., human liver microsomes vs. in vivo models) using stable isotope tracers .

- Apply untargeted metabolomics (LC-HRMS) to identify unexpected metabolites or degradation products .

- Collaborate with analytical chemists to validate assay sensitivity and specificity (e.g., eliminating false positives via MRM transitions in MS) .

Interdisciplinary Approaches

Q. How can researchers integrate ecological and synthetic biology perspectives to study this compound’s biosynthesis?

Methodological Answer:

- Use genome mining to identify biosynthetic gene clusters in fungal/bacterial sources (tools: antiSMASH, BLAST).

- Engineer heterologous hosts (e.g., S. cerevisiae) for pathway optimization via CRISPR-Cas9 .

- Partner with ecologists to assess natural abundance and environmental triggers for compound production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.